5-[(4-{(1Z)-1-[2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid
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Overview
Description
5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is a complex organic compound featuring multiple functional groups, including a pyrazole ring, a nitro group, and a furoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Furoic Acid Moiety: This can be synthesized through the oxidation of furfural using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl hydrazone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its functional groups allow for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-METHYL-3-NITRO-1H-PYRAZOL-1-YL Derivatives: These compounds share the pyrazole ring and nitro group, making them structurally similar.
Benzoyl Hydrazone Derivatives: Compounds with benzoyl hydrazone moieties are also similar due to the presence of the hydrazone linkage.
Uniqueness
5-({4-[1-((Z)-2-{4-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C26H23N5O7 |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
5-[[4-[(Z)-C-methyl-N-[[4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl]amino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C26H23N5O7/c1-16-13-24(31(35)36)29-30(16)14-18-3-5-20(6-4-18)25(32)28-27-17(2)19-7-9-21(10-8-19)37-15-22-11-12-23(38-22)26(33)34/h3-13H,14-15H2,1-2H3,(H,28,32)(H,33,34)/b27-17- |
InChI Key |
VJXPFOWECSPGDY-PKAZHMFMSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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